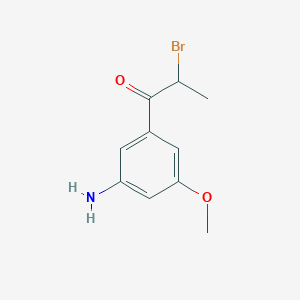
1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromopropanone moiety attached to a phenyl ring that contains both an amino group and a methoxy group. This unique structure contributes to its reactivity and biological activities. The molecular formula is C11H12BrNO with a molecular weight of approximately 258.11 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amino and methoxy groups enhance the compound's ability to form hydrogen bonds, facilitating binding to target proteins. Additionally, the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of active metabolites .
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Detailed Research Findings
- Antimicrobial Properties : In vitro studies demonstrated that this compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research conducted on human cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. The study utilized the National Cancer Institute's Developmental Therapeutics Assay to evaluate antiproliferative activity across multiple cancer types, indicating promising results for further development .
- Enzyme Interaction Studies : The compound has been shown to interact with specific enzymes implicated in metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(3-amino-5-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
CRQPTTKCAPDVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















